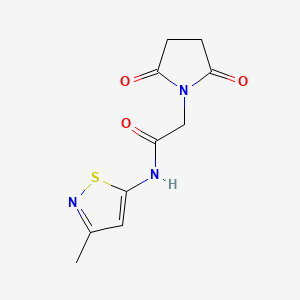
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone” is a complex organic molecule that contains a pyrrolidine ring, a chloropyridine group, and a diphenylethanone group . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used in medicinal chemistry . Chloropyridine is a derivative of pyridine, a six-membered ring with one nitrogen atom, where one hydrogen atom is replaced by a chlorine atom . Diphenylethanone, also known as benzophenone, is a common moiety in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrolidine ring, for example, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the chloropyridine group could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidine ring and chloropyridine group might make it more soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Reactivity
Researchers have explored various synthetic pathways and reactivity profiles of compounds that share structural similarities with the compound of interest. For example, the study by Sosnovskikh et al. (2014) details the synthesis of 1-benzopyrano[2,3-c]pyrrolidines through [3+2] cycloadditions, demonstrating the chemical versatility and potential application of pyrrolidine derivatives in creating complex organic frameworks (Sosnovskikh et al., 2014).
Conducting Polymers
The development of conducting polymers from low oxidation potential monomers, as reported by Sotzing et al. (1996), highlights the application of pyrrolidine derivatives in the field of materials science, particularly in the creation of new electronic materials with potential utility in various technological applications (Sotzing et al., 1996).
Photophysical Properties
The study on chlorophyll derivatives appending a pyridyl group by Yamamoto and Tamiaki (2015) provides insights into the optical properties and potential applications of chlorophyll-based compounds in photophysical and photochemical studies, offering a basis for exploring similar properties in related compounds (Yamamoto & Tamiaki, 2015).
Ferromagnetic Coupling
Chaler et al. (1994) investigated the ferromagnetic coupling between two persistent carbon radical centers, offering a glimpse into the potential applications of pyridine derivatives in the development of materials with unique magnetic properties (Chaler et al., 1994).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
The future directions for research on this compound could be numerous, depending on its properties and potential applications. For example, if it shows promise as a pharmaceutical drug, further studies could be conducted to optimize its structure, improve its synthesis, and test its efficacy and safety .
Propriétés
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c24-20-15-25-13-11-21(20)28-19-12-14-26(16-19)23(27)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19,22H,12,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTHBHMGCCEAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)
![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)
![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)
![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)

![dimethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2841003.png)

![5-Benzyl-2-(5-fluoropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2841005.png)
![Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2841006.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

